1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one
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Overview
Description
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one is an organic compound with the molecular formula C16H16O3 It is known for its unique structural features, which include a benzyloxy group, a hydroxy group, and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one typically involves the reaction of benzyl chloride with 2,4-dihydroxy-3-methylacetophenone in the presence of potassium carbonate and potassium iodide in refluxing acetone. This method yields the desired product with an efficiency of approximately 81% .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route provides a reliable approach for obtaining the compound in significant quantities for research purposes.
Chemical Reactions Analysis
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the hydroxy and methyl groups can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one can be compared with similar compounds such as:
- 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone
- 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone
- 1-(4-Benzyloxy-3-hydroxy-2-methoxy-phenyl)-ethanone
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-3-15(18)14-9-10-16(12(2)17(14)19)20-11-13-7-5-4-6-8-13/h4-10,19H,3,11H2,1-2H3 |
InChI Key |
SNCPAECTSFJVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)O |
Origin of Product |
United States |
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